molecular formula C18H17F3N4O2S B10989847 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B10989847
M. Wt: 410.4 g/mol
InChI Key: LNCGXULGFGQWDP-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclobutylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting an appropriate ketone with ammonia and a reducing agent such as sodium borohydride.

    Coupling Reaction: The thiadiazole and pyrrolidine intermediates are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(methyl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without this group.

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with significant potential for various biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : Known for its biological activity.
  • Pyrrolidine Moiety : Associated with neuroprotective effects.
  • Trifluoromethyl Phenyl Group : Enhances lipophilicity and biological interactions.
PropertyValue
Molecular FormulaC18H16N4O3S
Molecular Weight368.4 g/mol
CAS Number1282110-40-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. Key steps may include:

  • Formation of the Thiadiazole Ring : Cyclization of appropriate precursors.
  • Construction of the Pyrrolidine Core : Utilizing various coupling reagents.
  • Final Coupling : Combining the thiadiazole and pyrrolidine fragments.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

Antimicrobial Activity

  • Preliminary studies suggest efficacy against various pathogens.

Anticancer Properties

  • The presence of the thiadiazole ring is often linked to enhanced activity against cancer cell lines.

Anti-inflammatory Effects

  • Compounds with similar structures have shown potential in reducing inflammation markers.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of thiadiazole exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Activity :
    • In vitro assays indicated that the compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting a potent effect.
  • Inhibition of Inflammatory Pathways :
    • Research highlighted the ability of related compounds to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in disease pathways.
  • Receptor Interaction : Modulating signal transduction through receptor binding.
  • Gene Expression Modulation : Influencing transcription factors that regulate gene expression related to inflammation and cancer.

Properties

Molecular Formula

C18H17F3N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17F3N4O2S/c19-18(20,21)12-5-2-6-13(8-12)25-9-11(7-14(25)26)15(27)22-17-24-23-16(28-17)10-3-1-4-10/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,22,24,27)

InChI Key

LNCGXULGFGQWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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